3-Acetyl-2-methylimidazo[1,2-a]pyridine
Description
Significance of Fused Heterocycles in Drug Discovery and Development
Fused heterocycles, which are organic compounds containing two or more fused rings where at least one ring contains an atom other than carbon, are of paramount importance in drug discovery and development. Their rigid, planar structures often lead to more efficient interactions with biological targets. This structural characteristic enhances their stability and modulates their electronic properties, making them highly valued in the design of new pharmaceuticals, especially for complex diseases. More than 85% of all physiologically active chemical compounds contain a heterocyclic structure. Nitrogen-containing fused heterocycles are particularly prominent and are considered a vital framework in medicinal chemistry. Their inherent structural diversity allows them to be tailored for the development of personalized medicines.
Overview of Imidazo[1,2-a]pyridines as Privileged Structures and Their Broad Pharmacological Activities
Within the vast family of fused heterocycles, the imidazo[1,2-a]pyridine (B132010) scaffold holds a special status and is often referred to as a "privileged structure". researchgate.net This designation is due to its recurring presence in a multitude of biologically active compounds. The unique nitrogen-bridged bicyclic 5-6 heterocyclic ring system of imidazo[1,2-a]pyridines is a key feature in a wide array of therapeutic agents. researchgate.net
Derivatives of imidazo[1,2-a]pyridine have demonstrated a remarkable range of pharmacological activities, including:
Anticancer researchgate.netnih.gov
Anti-inflammatory researchgate.netnih.gov
Antiviral researchgate.netnih.gov
Anticonvulsant researchgate.netnih.gov
Antimicrobial researchgate.netnih.gov
Antiprotozoal researchgate.netnih.gov
Anthelmintic nih.gov
Antituberculosis nih.gov
Antiulcer nih.gov
Analgesic nih.gov
The therapeutic versatility of this scaffold is exemplified by its presence in several commercially available drugs, such as the sedative-hypnotic Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone. nih.govnih.gov The extensive research into this class of compounds continues to unveil new potential applications in medicinal chemistry. researchgate.netrsc.org
Contextualizing 3-Acetyl-2-methylimidazo[1,2-a]pyridine within the Imidazo[1,2-a]pyridine Class
This compound is a specific derivative that serves as a valuable intermediate in the synthesis of more complex molecules within the imidazo[1,2-a]pyridine class. chemrxiv.org The presence of a methyl group at the 2-position and an acetyl group at the 3-position provides reactive sites for further chemical modifications. For instance, the synthesis of this compound can be achieved through the reaction of 2-aminopyridine (B139424) with 3-chloro-penta-2,4-dione in ethanol (B145695). chemrxiv.org This ketone functionality at the C-3 position is a key feature that allows for the elaboration of the molecule, leading to the creation of a diverse library of compounds with potentially enhanced or novel pharmacological activities. The study of such derivatives is crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylimidazo[1,2-a]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-10(8(2)13)12-6-4-3-5-9(12)11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDMJJKMOQLKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370643 | |
| Record name | 3-Acetyl-2-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29096-60-4 | |
| Record name | 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29096-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-2-methylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{2-methylimidazo[1,2-a]pyridin-3-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 3 Acetyl 2 Methylimidazo 1,2 a Pyridine and Its Derivatives
Conventional Cyclization and Condensation Approaches
Traditional synthetic methods, primarily relying on the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) core, remain fundamental in accessing the 3-Acetyl-2-methylimidazo[1,2-a]pyridine framework.
Cyclocondensation of 2-Aminopyridines with α-Haloketones (e.g., 3-chloro-penta-2,4-dione)
The most direct and widely employed method for synthesizing the imidazo[1,2-a]pyridine (B132010) core is the Tschitschibabin reaction, which involves the cyclocondensation of a 2-aminopyridine (B139424) with an α-haloketone. For the specific synthesis of this compound, 2-aminopyridine is reacted with 3-chloro-penta-2,4-dione.
The reaction mechanism initiates with the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the carbon bearing the halogen in the α-haloketone, forming a pyridinium (B92312) salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and one of the ketone's carbonyl groups, followed by dehydration, leads to the formation of the fused bicyclic imidazo[1,2-a]pyridine ring system. This approach is notable for its efficiency and directness in establishing the desired substitution pattern. One reported synthesis involves the refluxing of 2-aminopyridine with 3-chloro-penta-2,4-dione in ethanol (B145695), resulting in the target compound. chitkara.edu.in Various modifications to this general method have been developed, including the use of different solvents, bases, or catalysts to improve yields and reaction conditions. nih.gov Some procedures can even be performed without a catalyst or solvent. nih.gov
Table 1: Examples of Cyclocondensation Reaction Conditions
| Reactants | Catalyst/Solvent | Conditions | Product |
|---|---|---|---|
| 2-Aminopyridine, 3-chloro-penta-2,4-dione | Ethanol | Reflux | This compound |
| 2-Aminopyridines, α-Bromo/chloroketones | None (Solvent-free) | 60°C | Imidazo[1,2-a]pyridines |
Claisen-Schmidt Condensation for Derivatives (e.g., Chalcones)
The acetyl group at the C-3 position of this compound serves as a versatile chemical handle for further functionalization. One common transformation is the Claisen-Schmidt condensation to produce chalcone (B49325) derivatives. This reaction involves the base-catalyzed condensation of the C-3 acetyl group (acting as the ketone component) with various aromatic or heteroaromatic aldehydes. scirp.orgresearchgate.net
The resulting chalcones, which are α,β-unsaturated ketones, feature the imidazo[1,2-a]pyridine scaffold linked to an arylpropenone moiety. scirp.org This class of compounds has been investigated for various biological activities. nih.govderpharmachemica.com The reaction is typically carried out in the presence of a base, such as sodium or potassium hydroxide, in an alcoholic solvent. researchgate.netindexcopernicus.com The versatility of this method allows for the synthesis of a large library of derivatives by simply varying the aldehyde reactant. nih.govuantwerpen.be
Table 2: Synthesis of Imidazo[1,2-a]pyridine Chalcone Derivatives
| Ketone Component | Aldehyde Component | Base/Solvent | Product Class |
|---|---|---|---|
| 3-Acetyl-imidazo[1,2-a]pyridine derivative | Substituted Benzaldehyde | KOH / Ethanol | (E)-1-(imidazo[1,2-a]pyridin-3-yl)-3-arylprop-2-en-1-one |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient and atom-economical alternative to traditional linear syntheses.
Groebke–Blackburn–Bienaymé Three-Component Reaction (GBB-3CR)
The Groebke–Blackburn–Bienaymé reaction is a powerful MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.govnih.gov This acid-catalyzed reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. beilstein-journals.orgresearchgate.net
The mechanism proceeds through the formation of a Schiff base from the 2-aminopyridine and the aldehyde. This intermediate is then protonated, activating it for nucleophilic attack by the isocyanide. A subsequent intramolecular cyclization yields the final 3-amino-substituted imidazo[1,2-a]pyridine product. nih.govresearchgate.net While this reaction is a cornerstone for generating diversity at the C-2 and C-3 positions, it inherently produces a 3-amino functionality rather than the 3-acetyl group of the target compound. The resulting amino group can, however, be a precursor for further synthetic transformations.
A3-Coupling Reactions
The A3-coupling (Aldehyde-Alkyne-Amine) reaction is a three-component reaction that can be adapted for the synthesis of the imidazo[1,2-a]pyridine scaffold. This domino reaction involves a 2-aminopyridine, an aldehyde, and a terminal alkyne, typically catalyzed by a transition metal such as copper. nih.govresearchgate.net
The reaction pathway is believed to start with the formation of a Schiff base from the 2-aminopyridine and the aldehyde. Simultaneously, the metal catalyst activates the terminal alkyne. The Schiff base then undergoes nucleophilic attack by the activated alkyne, followed by a 5-exo-dig cycloisomerization to construct the fused imidazole ring. nih.gov The choice of the aldehyde and alkyne components directly determines the substitution pattern at the C-2 and C-3 positions. To synthesize this compound via this route, one would theoretically use 2-aminopyridine, acetaldehyde, and 3-butyn-2-one (B73955) as the three components. This strategy offers a convergent and flexible approach to variously substituted imidazo[1,2-a]pyridines.
Advanced and Catalytic Synthetic Approaches
Recent progress in synthetic organic chemistry has led to the development of sophisticated methodologies that offer improved efficiency, selectivity, and environmental compatibility over classical approaches for synthesizing the imidazo[1,2-a]pyridine ring system. These methods often employ catalytic systems or novel energy sources to facilitate complex transformations.
Transition metal catalysis, particularly with copper, has become a cornerstone for the construction of imidazo[1,2-a]pyridines. Copper catalysts are attractive due to their low cost, abundance, and versatile reactivity.
A prominent method is the copper(I)-catalyzed aerobic oxidative synthesis, which can form the imidazo[1,2-a]pyridine core from readily available starting materials like 2-aminopyridines and various carbonyl compounds. organic-chemistry.org One such approach involves the reaction of 2-aminopyridines with acetophenones using copper(I) iodide (CuI) as the catalyst and air or oxygen as the terminal oxidant. organic-chemistry.orgorganic-chemistry.org This reaction is compatible with a broad range of functional groups and is believed to proceed through a catalytic Ortoleva-King reaction. organic-chemistry.org Another variation employs ketoxime acetates or esters with pyridines, which undergo a copper-catalyzed aerobic dehydrogenative cyclization. organic-chemistry.orgnih.gov This method is noted for its mild conditions and tolerance of diverse functional groups, providing valuable imidazo[1,2-a]pyridines in high yields. organic-chemistry.org
Copper catalysts are also effective in multicomponent reactions. An efficient one-pot, three-component synthesis utilizes 2-aminopyridines, terminal ynones, and sulfonyl azides catalyzed by CuI. nih.govrsc.orgrsc.org This process proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by a ring-cleavage rearrangement to generate a highly reactive ketenimine intermediate, which then cyclizes to form polysubstituted imidazo[1,2-a]pyridines. nih.govrsc.org Similarly, a three-component reaction of aldehydes, 2-aminopyridines, and terminal alkynes can be catalyzed by a CuI-NaHSO₄•SiO₂ combination. organic-chemistry.org
Heterogeneous catalysts like copper silicate (B1173343) have also been employed, offering advantages such as easy separation and reusability. nanobioletters.com This catalyst has proven effective in the cyclization of 2-aminopyridines with substituted phenacyl bromides in ethanol. nanobioletters.com
| Catalyst | Starting Materials | Reagents/Solvent/Conditions | Yield (%) | Ref. |
| CuI | 2-Aminopyridines, Acetophenones | Air (Oxidant), DMSO | Up to 91% | organic-chemistry.org |
| CuI | Pyridines, Ketoxime Acetates | Air (Oxidant), NMP, 100 °C | 66–95% | organic-chemistry.org |
| CuBr | Aminopyridines, Nitroolefins | Air (Oxidant), DMF, 80 °C | Up to 90% | organic-chemistry.org |
| CuI | 2-Aminopyridines, Terminal Ynones, Sulfonyl Azides | EtOH, 80 °C, 6 h | Moderate to Excellent | nih.gov |
| Copper Silicate | 2-Aminopyridine, Phenacyl Bromides | Ethanol, Reflux | High | nanobioletters.com |
To align with the principles of green chemistry, metal-free synthetic routes have been developed. These methods often rely on inexpensive and environmentally benign reagents like iodine. Iodine can promote the reaction between 2-aminopyridines and acetophenones under micellar or "on-water" conditions. nih.gov An iodine-catalyzed protocol also enables the intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines using aqueous hydrogen peroxide as the terminal oxidant. nih.gov
A dual catalytic system combining flavin and iodine has been shown to catalyze an aerobic oxidative C-N bond formation to produce imidazo[1,2-a]pyridines. organic-chemistry.org Furthermore, an ultrasound-assisted synthesis using a potassium iodide (KI) and tert-butyl hydroperoxide (TBHP) system in water provides a metal-free approach for C-H functionalization of ketones to build the heterocyclic ring. organic-chemistry.org
| Catalyst/Promoter | Starting Materials | Reagents/Oxidant | Yield (%) | Ref. |
| Iodine | 2-Aminopyridines, Nitroalkenes | H₂O₂ (aq) | N/A | nih.gov |
| Flavin/Iodine | Aminopyridines, Ketones | Air | N/A | organic-chemistry.org |
| KI | Ketones | tert-Butyl Hydroperoxide (TBHP) | Good | organic-chemistry.org |
| Graphene Oxide | 2-Aminopyridines, Acetophenones, Thiols | NaIO₄ | N/A | nih.gov |
Visible-light photocatalysis has emerged as a powerful and sustainable tool for organic synthesis, including the functionalization of the imidazo[1,2-a]pyridine scaffold. nih.gov While often used for post-synthesis modification rather than the initial ring formation, these methods are crucial for creating complex derivatives. Organic dyes, such as Rose Bengal, can serve as organophotoredox catalysts. For instance, Rose Bengal has been used to catalyze the C3-alkoxycarbonylation of imidazo[1,2-a]pyridines with carbazates, using (NH₄)₂S₂O₈ as an oxidant under blue LED light. mdpi.com It also facilitates the cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and tertiary amines under aerobic conditions. mdpi.com
Electron donor-acceptor (EDA) complexes activated by visible light can be used for C-H functionalization, such as the perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides at room temperature. nih.gov These reactions typically exhibit broad substrate scope and good functional group tolerance, allowing for the synthesis of a wide array of derivatives. nih.govmdpi.com
Electrochemical Synthesis: Electrosynthesis offers a green alternative to conventional methods by using traceless electrons as reagents, thereby avoiding chemical oxidants. An efficient electrochemical protocol has been developed for the synthesis of 3-bromoimidazo[1,2-a]pyridines directly from 2-aminopyridines and α-bromoketones. researchgate.net This method operates in a simple undivided cell through a domino condensation/bromination sequence and is readily scalable. researchgate.net
Mechanochemical Synthesis: Mechanochemistry, which involves chemical transformations induced by mechanical force (e.g., grinding or milling), provides a solvent-free and energy-efficient pathway. The synthesis of 2-phenylimidazo[1,2-a]pyridine (B181562) has been achieved by manually grinding 2-aminopyridine and 2-bromoacetophenone (B140003) in a mortar and pestle or by using a vortex mixer. scielo.br This approach is rapid, avoids bulk solvents, and simplifies product isolation. scielo.br
Direct C-H functionalization is a highly atom-economical strategy for elaborating the imidazo[1,2-a]pyridine core without the need for pre-functionalized starting materials. rsc.orgnih.gov Research has focused extensively on the selective functionalization at various positions of the ring, particularly the C3 position. nih.govrsc.org
A three-component aza-Friedel–Crafts reaction catalyzed by Yttrium triflate [Y(OTf)₃] has been developed for the C3-alkylation of imidazo[1,2-a]pyridines with aldehydes and amines. mdpi.com This method features a broad substrate scope and high atomic economy. Transition-metal catalysis is also widely used for C-H functionalization. rsc.org The N-1 atom of the ring can act as a directing group, facilitating ortho-C-H functionalization of 2-aryl substituents with metal catalysts. nih.gov Photocatalysis has also been extensively applied for C-H functionalization, enabling reactions like arylation, trifluoromethylation, and carbosilylation at the C3 position. nih.gov
Simplifying synthetic procedures by eliminating catalysts and minimizing steps is highly desirable. Catalyst-free cascade reactions achieve this by combining multiple transformations in a single operation. A facile and environmentally benign method involves the condensation of 2-aminopyridines with α-bromoketones under solvent- and catalyst-free conditions using microwave irradiation. researchgate.netresearchgate.net This approach is rapid, clean, and high-yielding. researchgate.net
The Groebke–Blackburn–Bienaymé reaction (GBBR) is another powerful catalyst-free, three-component reaction for synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives from a 2-aminopyridine, an aldehyde, and an isocyanide. semanticscholar.orgmdpi.comnih.gov This reaction proceeds under mild conditions and is considered a green alternative for accessing this class of compounds. mdpi.com Additionally, a catalyst-free cascade process has been reported for the synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and 1-bromo-2-phenylacetylene. organic-chemistry.org
| Method | Starting Materials | Conditions | Key Features | Ref. |
| Microwave Irradiation | 2-Aminopyridines, α-Bromoketones | Solvent- and Catalyst-Free, MW | Fast, clean, high yields | researchgate.net |
| Groebke–Blackburn–Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Catalyst-Free, often in EtOH | Green, multicomponent, forms 3-amino derivatives | semanticscholar.orgmdpi.com |
| Cascade Reaction | 2-Aminopyridine, 1-Bromo-2-phenylacetylene | N/A | Catalyst-free, forms 3-aryl derivatives | organic-chemistry.org |
Ritter-Type Reactions
The Ritter reaction, which typically involves the reaction of a nitrile with a carbocation source (like an alkene or alcohol in strong acid) to form an N-alkyl amide, is a well-established method in organic synthesis. However, its application for the direct synthesis of the imidazo[1,2-a]pyridine core is not a commonly reported strategy in the scientific literature. While novel methods for synthesizing imidazo[1,5-a]pyridine (B1214698) analogs through intermolecular Ritter-type reactions have been developed, this approach is not standard for the imidazo[1,2-a]pyridine isomer. acs.org The synthesis of this compound generally proceeds through more established and direct cyclization strategies, such as the condensation of 2-aminopyridine with a suitable dicarbonyl or haloketone precursor.
Green Chemistry in Synthesis
Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. The synthesis of imidazo[1,2-a]pyridines has been a fertile ground for the application of these principles.
A significant advancement in the synthesis of imidazo[1,2-a]pyridines is the development of protocols that proceed without the need for a catalyst. These reactions often rely on the inherent reactivity of the starting materials under thermal conditions. A highly efficient and straightforward method involves the condensation of α-haloketones with 2-aminopyridines. scielo.brresearchgate.net Specifically, the synthesis of this compound would be achieved by reacting a 2-aminopyridine with 3-halo-2,4-pentanedione. The reaction mechanism involves the nucleophilic substitution of the halide by the pyridine nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. scielo.br Such catalyst-free approaches have been shown to produce good to excellent yields and simplify the purification process by eliminating the need to remove a catalyst. scielo.brresearchgate.netnih.gov
Table 1: Examples of Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives
| Reactant 1 | Reactant 2 | Conditions | Yield | Reference |
| 2-Aminopyridine | α-Bromoacetophenone | Neat, 60 °C, 20 min | 91% | scielo.brresearchgate.net |
| 2-Aminopyridine | 2-Bromo-4'-chloroacetophenone | Neat, 60 °C, 20 min | 93% | scielo.br |
| 2-Aminopyridine | 2-Bromo-4'-methoxyacetophenone | Neat, 60 °C, 25 min | 90% | scielo.br |
| 5-Methyl-2-aminopyridine | α-Bromoacetophenone | Neat, 60 °C, 15 min | 95% | scielo.br |
Eliminating organic solvents is a primary goal of green chemistry, as they are often volatile, toxic, and contribute significantly to chemical waste. Several methods for synthesizing imidazo[1,2-a]pyridines have been developed to run under solvent-free or "neat" conditions. These reactions are often facilitated by heating, which can be conventional or microwave-assisted. The condensation of 3-(2-bromoacetyl)coumarins with various 2-aminopyridines has been successfully carried out in the solid state under solvent-free conditions to yield the corresponding imidazo[1,2-a]pyridine derivatives. researchgate.net This approach not only reduces environmental impact but can also lead to higher yields and shorter reaction times due to the high concentration of reactants. scielo.brresearchgate.net
Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to rapidly and efficiently heat reactions, often leading to dramatic reductions in reaction times and improvements in yields. researchgate.netsci-hub.se The synthesis of imidazo[1,2-a]pyridines is particularly amenable to this technology. A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, with reactions often completing in minutes. researchgate.netresearchgate.net This technique is noted for being fast, clean, high-yielding, and environmentally benign, with a simple workup procedure. researchgate.net The Groebke–Blackburn–Bienaymé reaction (GBBR), a multicomponent reaction to form 3-aminoimidazo[1,2-a]pyridines, also benefits from microwave assistance, which allows for homogeneous and efficient temperature increases through dielectric heating. mdpi.comnih.gov
Table 2: Comparison of Microwave-Assisted vs. Thermal Synthesis of Imidazo[1,2-a]pyridines
| Reactants | Method | Time | Yield | Reference |
| Acetophenone derivatives + 2-Aminopyridine | Microwave (MW) | 1 min | 41%-88% | sci-hub.se |
| Acetophenone derivatives + 2-Aminopyridine | Thermal (ThT) | 40-120 min | 30%-80% | sci-hub.se |
| 2-Aminopyridine + α-Bromoketones | Microwave (MW) | 2-5 min | 85%-96% | researchgate.net |
Using water as a solvent is a cornerstone of green chemistry. "On-water" synthesis, where the reaction is performed in an aqueous suspension, can sometimes accelerate reaction rates. An aqueous synthesis method has been reported for producing methylimidazo[1,2-a]pyridines without the deliberate addition of any catalyst. organic-chemistry.org Furthermore, reactions can be conducted in water using micellar catalysis, where surfactants form micelles that act as nanoreactors, enhancing the solubility of organic reactants and facilitating the reaction. For instance, the synthesis of 2-aryl substituted imidazo[1,2-a]pyridines has been achieved in SDS-derived micellar media with slight heating. nih.gov These aqueous-based methods provide an environmentally friendly alternative to traditional organic solvents.
Regioselectivity and Stereoselectivity in Synthetic Pathways
The synthesis of a specifically substituted compound like this compound requires precise control over the placement of functional groups, a concept known as regioselectivity. The classic and most direct synthesis of this scaffold involves the reaction between a 2-aminopyridine and an appropriate α-haloketone, such as 3-chloro-2,4-pentanedione. The regioselectivity of this reaction is well-defined and predictable. The initial step is the nucleophilic attack by the more nucleophilic endocyclic nitrogen atom of the pyridine ring on the electrophilic carbon of the haloketone. This is followed by an intramolecular cyclization where the exocyclic amino group attacks one of the carbonyl carbons, which, after dehydration, yields the imidazo[1,2-a]pyridine ring system with the substituents in the desired positions. This inherent reactivity provides a high degree of regiocontrol, making it a reliable method for accessing specifically substituted imidazo[1,2-a]pyridines. rsc.org
Stereoselectivity, which concerns the control of the three-dimensional arrangement of atoms, is not a factor in the synthesis of this compound itself, as the molecule is achiral and contains no stereocenters. However, the broader field of imidazo[1,2-a]pyridine synthesis does involve stereoselectivity when chiral derivatives are targeted. For instance, recent research has focused on the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through asymmetric multicomponent reactions, utilizing a chiral phosphoric acid catalyst to achieve high enantioselectivities. nih.gov This demonstrates that while not relevant for the parent compound of this article, stereocontrolled synthesis is an important and developing area for creating structurally complex and chiral imidazo[1,2-a]pyridine derivatives.
Chemical Reactivity and Derivatization of 3 Acetyl 2 Methylimidazo 1,2 a Pyridine
Functionalization at the C-3 Position
The C-3 position of the imidazo[1,2-a]pyridine (B132010) ring is electron-rich, making it susceptible to electrophilic substitution and various C-H functionalization reactions. researchgate.net This inherent reactivity has been exploited to introduce a variety of substituents at this position, thereby modifying the molecule's properties. Strategies for C-3 functionalization are continually being developed to create novel derivatives with potential applications in drug discovery. nih.gov
Numerous C-H functionalization reactions have been developed for this purpose, including sulfonylation, arylation, amination, carbonylation, and annulation. nih.gov One notable approach is a three-component, decarboxylative Petasis-like reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid. nih.gov This catalyst-free method provides a direct route to C-3 arylomethylation derivatives. nih.gov The proposed mechanism for this reaction begins with the nucleophilic attack of the imidazo[1,2-a]pyridine on glyoxylic acid, followed by complexation with the boronic acid, phenyl migration, and a final decarboxylation step to yield the C-3 functionalized product. nih.gov
Other functionalization methods that have been reported include:
Visible light-induced C-H functionalization : This modern approach allows for reactions such as perfluoroalkylation and amination at the C-3 position under mild conditions. mdpi.com
Metal-catalyzed reactions : While catalyst-free methods are sought after, many traditional syntheses rely on metal catalysts to achieve C-3 functionalization. nih.gov
Formimidamide chemistry : A facile method has been developed for the synthesis of 3-aryl, alkenyl, or alkynyl substituted imidazo[1,2-a]pyridines using formimidamide chemistry, which avoids the need for transition metal complexes. researchgate.net
These diverse methods highlight the versatility of the C-3 position for chemical modification, enabling the rapid generation of complex molecular libraries for further investigation. nih.govresearchgate.net
Synthesis of Chalcone (B49325) Derivatives
The acetyl group of 3-acetyl-2-methylimidazo[1,2-a]pyridine is a key functional group for the synthesis of chalcone derivatives. Chalcones, or α,β-unsaturated ketones, are synthesized through a Claisen-Schmidt condensation reaction. researchgate.netscirp.org This reaction involves the base-catalyzed condensation of an aryl methyl ketone (in this case, this compound) with an aromatic aldehyde. indexcopernicus.comnih.gov
The general synthetic procedure involves reacting this compound with various substituted benzaldehydes in the presence of a base, such as sodium hydroxide, in an alcoholic solvent. researchgate.netindexcopernicus.com This reaction typically proceeds at room temperature or with gentle heating to afford the corresponding imidazo[1,2-a]pyridinyl-chalcones in good yields. researchgate.netscirp.org The presence of the α,β-unsaturated ketone moiety in the resulting chalcones makes them valuable intermediates for the synthesis of other heterocyclic compounds. nih.gov
| Chalcone Derivative | Substituent on Benzaldehyde | Reaction Conditions | Reference |
|---|---|---|---|
| (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-en-1-one | -H | NaOH, Ethanol (B145695), rt | researchgate.net |
| (E)-3-(4-chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | 4-Cl | NaOH, Ethanol, rt | researchgate.net |
| (E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | 4-OCH3 | NaOH, Ethanol, rt | researchgate.net |
| (E)-3-(4-nitrophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | 4-NO2 | NaOH, Ethanol, rt | researchgate.net |
Incorporation of Diverse Heterocyclic Moieties (e.g., Pyridine (B92270), Thiazole, Pyrazole)
The versatile structure of this compound allows for its derivatization to include other heterocyclic systems, leading to hybrid molecules with potentially enhanced biological activities. researchgate.net Synthetic strategies have been developed to incorporate moieties such as pyridine, thiazole, and pyrazole. researchgate.netnih.govresearchgate.net
For instance, a series of 6,8-dichloro-imidazo[1,2-a]pyridine derivatives bearing these heterocyclic rings has been synthesized starting from 3-acetyl-6,8-dichloro-2-methylimidazo[1,2-a]pyridine. researchgate.net
Pyridine hybrids can be synthesized through a one-pot reaction of the starting acetyl compound with aldehydes and malononitrile (B47326) or ethyl cyanoacetate. researchgate.net
Thiazole hybrids are accessible through multiple routes. One method involves the initial reaction of the acetyl group with thiosemicarbazide, followed by cyclization with reagents like ethyl bromoacetate or phenacyl chloride. researchgate.net
Pyrazole hybrids can be prepared by reacting the 3-acetyl precursor with dimethylformamide-dimethylacetal (DMF-DMA) and subsequently treating the intermediate with hydrazine (B178648). researchgate.net
These synthetic approaches demonstrate the feasibility of creating complex heterocyclic systems based on the this compound scaffold. researchgate.netnih.govnih.gov
Methylthio Derivatization
A specific derivatization of the imidazo[1,2-a]pyridine core involves the introduction of a methylthio group at the C-3 position. The synthesis of 3-methylthio derivatives of substituted imidazo[1,2-a]pyridines has been achieved by reacting the parent heterocycle with dimethylsulfoxide (DMSO) in the presence of alkyl bromides. researchgate.net The reaction is typically carried out by heating the mixture at 70-75°C for an extended period, resulting in good to excellent yields of the desired 3-methylthioimidazo[1,2-a]pyridine derivatives. researchgate.net This method provides a direct route to C-3 sulfenylation through a C-H functionalization process. researchgate.net
Formation of Pyrazoline Derivatives
The chalcone derivatives synthesized from this compound are excellent precursors for the synthesis of pyrazolines, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. derpharmachemica.comderpharmachemica.com The formation of pyrazolines is typically achieved through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine or its derivatives. dergipark.org.tr
The reaction involves refluxing the chalcone with a reagent such as phenylhydrazine (B124118) in a suitable solvent mixture, like methanol (B129727) and THF, to yield the corresponding pyrazoline derivative. derpharmachemica.comnih.gov This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration. The resulting pyrazoline ring is attached at the C-3 position of the original imidazo[1,2-a]pyridine scaffold. derpharmachemica.com
| Starting Chalcone | Cyclizing Agent | Resulting Pyrazoline Derivative | Reference |
|---|---|---|---|
| (E)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-en-1-one | Phenylhydrazine | 2-methyl-3-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)imidazo[1,2-a]pyridine | derpharmachemica.com |
| (E)-3-(4-chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | Phenylhydrazine | 3-(5-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-methylimidazo[1,2-a]pyridine | derpharmachemica.com |
| (E)-3-(4-methoxyphenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | Hydrazine hydrate | 2-methyl-3-(5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)imidazo[1,2-a]pyridine | dergipark.org.tr |
| (E)-3-(4-nitrophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one | 2,4-Dinitrophenylhydrazine | 3-(1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2-methylimidazo[1,2-a]pyridine | derpharmachemica.com |
Derivatization for Bivalent Compound Synthesis
Biological Activities and Medicinal Chemistry of 3 Acetyl 2 Methylimidazo 1,2 a Pyridine Derivatives
Anticancer and Antitumor Potency
Derivatives of the imidazo[1,2-a]pyridine (B132010) core structure are recognized for their potential as anticancer agents. rsc.org The unique chemical properties of this scaffold allow for the development of targeted covalent inhibitors, a promising strategy in cancer therapy. rsc.org Research has demonstrated that modifications to the imidazo[1,2-a]pyridine backbone can yield compounds with significant antitumor activity, highlighting its role as a valuable template in the discovery of novel treatments for various cancers. rsc.org
A significant body of research has demonstrated the cytotoxic potential of 3-Acetyl-2-methylimidazo[1,2-a]pyridine derivatives against a broad spectrum of human cancer cell lines. These compounds have shown efficacy in inducing cell death in hematological and solid tumors, including breast, colon, melanoma, lung, liver, and cervical cancers. nih.govchemmethod.comnih.govnih.gov
Several studies have quantified the cytotoxic effects of these derivatives by determining their half-maximal inhibitory concentration (IC₅₀) values. For instance, certain 3-aminoimidazo[1,2-a]pyridine compounds have exhibited potent inhibitory activity. Compound 12 , featuring a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position, demonstrated the highest inhibitory activity against the HT-29 colon cancer cell line with an IC₅₀ value of 4.15 ± 2.93 µM. nih.gov Another derivative, compound 14 , showed promise against the B16F10 melanoma cell line with an IC₅₀ of 21.75 ± 0.81 µM. nih.gov
In the context of breast cancer, novel imidazo[1,2-a]pyridine compounds IP-5 and IP-6 displayed strong cytotoxic impact against HCC1937 breast cancer cells, with IC₅₀ values of 45 µM and 47.7 µM, respectively. nih.govnih.gov Similarly, a series of imidazo[1,2-a]pyridine based 1H-1,2,3-triazole derivatives were evaluated for their anticancer activity, with compound 9d showing potent activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with IC₅₀ values of 10.89 µM and 2.35 µM, respectively. researchgate.net
Furthermore, newly synthesized imidazo[1,2-a]pyridine hybrids have also been assessed for their cytotoxic potential. Compound HB9 exhibited an IC₅₀ value of 50.56 μM against A549 lung cancer cells, while HB10 showed an IC₅₀ of 51.52 μM against HepG2 liver carcinoma cells. chemmethod.com The cytotoxic effects of other imidazo[1,2-a]pyridine derivatives have been reported against A375 and WM115 melanoma cell lines as well. nih.gov
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 12 | HT-29 | Colon | 4.15 ± 2.93 | nih.gov |
| Compound 14 | B16F10 | Melanoma | 21.75 ± 0.81 | nih.gov |
| IP-5 | HCC1937 | Breast | 45 | nih.govnih.gov |
| IP-6 | HCC1937 | Breast | 47.7 | nih.govnih.gov |
| Compound 9d | HeLa | Cervical | 10.89 | researchgate.net |
| Compound 9d | MCF-7 | Breast | 2.35 | researchgate.net |
| HB9 | A549 | Lung | 50.56 | chemmethod.com |
| HB10 | HepG2 | Liver | 51.52 | chemmethod.com |
The anticancer activity of this compound derivatives is often attributed to their ability to interact with and inhibit key molecular targets involved in cancer cell proliferation, survival, and metastasis.
The imidazo[1,2-a]pyridine scaffold has proven to be a versatile framework for the design of inhibitors targeting various protein kinases that are often dysregulated in cancer.
PI3K/Akt: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth and survival, and its alteration is frequently implicated in tumorigenesis. nih.gov Several imidazo[1,2-a]pyridine derivatives have been identified as potent pan-PI3K inhibitors. nih.gov For example, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine was discovered as a novel p110α inhibitor with an IC₅₀ of 0.67µM. researchgate.net Optimization of this lead compound resulted in derivatives with significantly increased inhibitory activity. researchgate.net Other studies have shown that certain imidazo[1,2-a]pyridines can inhibit the PI3K/Akt/mTOR pathway, leading to anticancer effects. nih.govresearchgate.net One novel compound, IP-5 , demonstrated the ability to cause potent dual inhibition of the PI3K/Akt signaling pathway in breast cancer cells. nih.gov
Nek2: NIMA-related kinase 2 (Nek2) is a serine/threonine kinase that plays a crucial role in centrosome regulation and mitotic progression. Its overexpression is associated with various cancers. Structure-based design has led to the development of imidazo[1,2-a]pyridine derivatives as potent Nek2 inhibitors. nih.gov Compounds MBM-17 and MBM-55 displayed low nanomolar activity against Nek2 with IC₅₀ values of 3.0 nM and 1.0 nM, respectively, and exhibited excellent selectivity. nih.gov These compounds effectively inhibited cancer cell proliferation by inducing cell cycle arrest and apoptosis. nih.gov
IGF-1R: The insulin-like growth factor-1 receptor (IGF-1R) is a tyrosine kinase receptor whose signaling pathway is involved in cell growth and survival. Its dysregulation is a factor in many cancers. Novel series of imidazo[1,2-a]pyridines have been discovered as inhibitors of IGF-1R tyrosine kinase. nih.govnih.gov The optimization of a 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine scaffold led to the discovery of a potent and selective inhibitor with suitable pharmacokinetic properties for oral administration. nih.gov
NF-κB inducing kinase: The nuclear factor-κB (NF-κB) signaling pathway is involved in inflammation and cancer. One study showed that a novel imidazo[1,2-a]pyridine derivative, MIA , could suppress NF-κB activity in breast and ovarian cancer cell lines. tbzmed.ac.ir Molecular docking studies indicated that MIA binds to the NF-κB p50 subunit. tbzmed.ac.ir
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. nih.gov Several imidazo[1,2-a]pyridine and fused imidazopyrazine analogues have been designed as tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. nih.govnih.gov These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net For instance, a series of imidazopyridine–propenone conjugates were found to arrest the cell cycle at the G2/M phase in human lung cancer cells by inhibiting tubulin polymerization. researchgate.net Similarly, fused imidazo[1,2-a]pyrazine (B1224502) compounds have shown the ability to impair microtubule-dependent processes in neuroblastoma cells. nih.gov
Rab geranylgeranyl transferase (RGGT or GGTase-II) is an enzyme responsible for the post-translational prenylation of Rab GTPases, which are key regulators of vesicular transport. nih.gov The inhibition of RGGT is a potential therapeutic strategy for diseases where Rab protein function is perturbed, including cancer. nih.govnih.gov A series of phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid have been synthesized and evaluated as RGGT inhibitors. nih.gov The nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was found to be crucial for the compound's activity against RGGT, with the most active inhibitors disrupting Rab11A prenylation in human cervical carcinoma HeLa cells. nih.gov
Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other proteins. nih.gov The dysregulation of HDACs is linked to the development of various cancers, making them a validated target for anticancer drug development. nih.govnih.gov While research on HDAC inhibitors has explored various chemical scaffolds, the development of imidazo[1,2-a]pyridine-based HDAC inhibitors is an area of interest. The general pharmacophore for HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. nih.gov The structural versatility of the imidazo[1,2-a]pyridine core makes it a suitable candidate for the "cap group" in the design of novel and selective HDAC inhibitors.
Inhibition of Specific Molecular Targets
CENP-E Inhibition
Derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of Centromere-associated protein-E (CENP-E), a kinesin motor protein essential for chromosome alignment during mitosis, making it a key target for anticancer therapeutics. nih.gov In an effort to develop such inhibitors, novel 5-methoxy imidazo[1,2-a]pyridine derivatives were designed and synthesized. nih.gov One particular compound, (+)-(S)-12, demonstrated potent inhibition of CENP-E with a half-maximal inhibitory concentration (IC50) of 3.6 nM. nih.gov This compound also showed significant growth inhibition in HeLa cells and exhibited antitumor activity in a human colorectal cancer xenograft model in mice. nih.gov A docking model suggested that the (S)-isomer has a more effective interaction with CENP-E compared to the (R)-isomer due to its conformation in the L5 loop region of the protein. nih.gov
Mechanism of Action Studies (e.g., Apoptosis Induction, DNA Fragmentation, Caspase Activation)
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often executed through the induction of apoptosis, or programmed cell death. nih.govresearchgate.netnih.gov Mechanistic studies reveal that these compounds can trigger the intrinsic, mitochondria-mediated apoptotic pathway. nih.govresearchgate.net
Several derivatives have been shown to disrupt the mitochondrial membrane potential and modulate the expression of the Bcl-2 family of proteins. nih.govnih.govumn.edu This includes increasing the expression of pro-apoptotic proteins like BAX and BAK1 while decreasing the expression of anti-apoptotic proteins such as BCL2. nih.govnih.gov For example, one novel imidazo[1,2-a]pyridine compound, referred to as La23, was found to induce apoptosis in HeLa cells by activating the p53/Bax mitochondrial pathway. researchgate.net Similarly, other derivatives have been observed to enhance BAX expression and reduce Bcl-2 expression in lung cancer cells. nih.gov
A critical step in the apoptotic cascade is the activation of caspases. Treatment with imidazo[1,2-a]pyridine derivatives has been shown to induce the cleavage and activation of key executioner caspases, which is a hallmark of apoptosis. nih.govumn.edu Specifically, the activation of caspase-9 and caspase-3 has been documented in non-small cell lung cancer and colon cancer cells following treatment. nih.govnih.govumn.edu The compound designated as 5b was noted to induce caspase-3 cleavage in HCT-116 colon cancer cells. nih.govumn.edu This activation of the caspase cascade ultimately leads to the systematic dismantling of the cell, contributing to the therapeutic effect of these compounds.
Antimicrobial Activities
The imidazo[1,2-a]pyridine scaffold is a versatile structural motif known to be a constituent of compounds with a wide spectrum of biological activities, including antimicrobial properties. scirp.orgscirp.orgresearchgate.net Derivatives of this core structure have been synthesized and evaluated for efficacy against various pathogens, including bacteria, fungi, protozoa, and helminths. scirp.orgresearchgate.netnih.govresearchgate.net
Antibacterial Efficacy (Gram-positive and Gram-negative Bacteria)
Imidazo[1,2-a]pyridine derivatives have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. researchgate.netnajah.eduresearchgate.net Studies on imidazo[1,2-a]pyridinyl-chalcones showed that compound 5h was the most potent agent against Staphylococcus aureus (Gram-positive), with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.125 µg/mL against clinical and reference strains, respectively. researchgate.net
Research on 3-amino-6-floroimidazo[1,2-a]pyridine derivatives also highlighted their antibacterial potential. najah.edu Compound 91 exhibited the strongest inhibitory action against Escherichia coli (Gram-negative), with a MIC value of 15.625 µg/mL. najah.edu Furthermore, compound 89 was found to be more effective than the antibiotic Gentamicin against both E. coli and S. epidermidis (Gram-positive). najah.edu Another derivative, DAV32, showed particular potency and specificity against Gram-positive organisms. researchgate.net Additionally, indole-based imidazopyridines have shown strong inhibition against Gram-positive species like S. aureus, E. faecalis, and B. megaterium, as well as Gram-negative bacteria including E. coli and P. aeruginosa. researchgate.net
Table 1: Antibacterial Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Bacterial Strain | Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 5h | Staphylococcus aureus (Clinical) | Gram-positive | 6.25 | researchgate.net |
| 5h | Staphylococcus aureus (Reference) | Gram-positive | 3.125 | researchgate.net |
| 91 | Escherichia coli | Gram-negative | 15.625 | najah.edu |
| 89 | Escherichia coli | Gram-negative | 62.5 (MBC¹) | najah.edu |
| 89 | Staphylococcus epidermidis | Gram-positive | 62.5 (MBC¹) | najah.edu |
| 85 | Staphylococcus epidermidis | Gram-positive | 62.5 (MBC¹) | najah.edu |
¹ Minimum Bactericidal Concentration
Antifungal Efficacy (e.g., Candida albicans)
Certain derivatives of imidazo[1,2-a]pyridine have been investigated for their effectiveness against fungal pathogens, particularly Candida albicans, a common cause of opportunistic infections. scirp.orgscirp.orgjmchemsci.com A series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and tested against a resistant strain of C. albicans. scirp.orgscirp.org Among the tested compounds, four (10a, 10b, 10c, and 10i) showed activity with MICs below 300 µmol/L. scirp.orgscirp.org Compound 10i was identified as the most potent, with a MIC of 41.98 µmol/L. scirp.orgscirp.org
In a separate study, imidazo[1,2-a]pyridinyl-arylacrylonitriles were evaluated for their anti-Candida properties. jmchemsci.com The 3-chlorinated derivative, compound 5, displayed the best performance against C. albicans, with a MIC of 8 µM. jmchemsci.com This compound also proved to be twice as effective as its unchlorinated counterpart against Candida tropicalis. jmchemsci.com
Table 2: Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives against Candida albicans
| Compound | Derivative Class | MIC | Reference |
|---|---|---|---|
| 10i | 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone | 41.98 µmol/L | scirp.orgscirp.org |
| 10a, 10b, 10c | 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone | < 300 µmol/L | scirp.orgscirp.org |
| 5 | Imidazo[1,2-a]pyridinyl-arylacrylonitrile | 8 µM | jmchemsci.com |
Antiprotozoal and Antimalarial Activities (e.g., Plasmodium falciparum, kinetoplastid agents)
The imidazo[1,2-a]pyridine heterocycle is recognized for its potential antiplasmodial and antiprotozoal properties. scirp.orgscirp.orgresearchgate.net This class of compounds has been noted for its broad biological activities, which include potential applications against protozoan parasites. researchgate.netmdpi.com The scaffold's utility in medicinal chemistry suggests its promise in the development of new agents against parasitic diseases like malaria. scirp.orgscirp.orgmdpi.com
Anthelmintic Properties (Haemonchus contortus)
Imidazo[1,2-a]pyridine-based molecules have been synthesized and evaluated as anthelmintic agents against Haemonchus contortus, a parasitic nematode of significant concern in livestock. nih.govresearchgate.net In a Larval Paralysis Test designed to target ionic channels, the imidazo[1,2-a]pyridine derivative 5e was found to be the most active compound, causing paralysis of H. contortus stage 3 larvae at a concentration of 31.25 µM. nih.gov Electrophysiological measurements further characterized the effect of compound 5e, revealing a rare antagonist mode of action on the cholinergic receptors of H. contortus. nih.gov This suggests that imidazo[1,2-a]pyridine derivatives represent a promising scaffold for the development of new anthelmintics with a distinct mechanism of action. nih.gov
Antituberculosis Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antituberculosis agents. rsc.orgnih.gov Derivatives of imidazo[1,2-a]pyridine have been identified as a promising class of compounds with significant activity against these challenging strains. rsc.orgnih.govdocumentsdelivered.com
Researchers have synthesized and evaluated numerous analogues, demonstrating potent in vitro activity. For instance, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides displayed minimum inhibitory concentration (MIC₉₀) values of ≤1 μM against replicating, non-replicating, MDR, and XDR Mtb strains. acs.orgnih.gov Specifically, MIC₉₀ ranges were observed from 0.07–2.2 μM for MDR strains and 0.07–0.14 μM for XDR strains. rsc.org These compounds also showed high selectivity for Mtb with minimal cytotoxicity against mammalian cell lines. acs.orgnih.govrsc.org
Another series, N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides, also exhibited excellent in vitro activity against drug-sensitive Mtb, with MIC₉₀ values ranging from 0.069–0.174 μM. nih.gov Further studies on 3-aryl-substituted imidazo[1,2-a]pyridines identified a lead compound with a minimum inhibitory concentration of 2.3 μg/ml against Mtb H37Rv and a selectivity index of 35. nih.gov
Mechanism of Antimicrobial Action
The antimycobacterial effect of imidazo[1,2-a]pyridine derivatives is attributed to several mechanisms of action, primarily targeting key cellular processes essential for the survival of M. tuberculosis.
Targeting Energy Metabolism : A significant number of imidazo[1,2-a]pyridine derivatives function by disrupting the energy production pathway of the bacterium. nih.gov
QcrB Inhibition : Several series of these compounds, including 3-aryl-substituted imidazo[1,2-a]pyridines, have been identified as inhibitors of the cytochrome bc1 complex subunit, QcrB. nih.govnih.gov QcrB is a crucial component of the electron transport chain involved in oxidative phosphorylation and ATP synthesis. nih.gov Molecular docking studies have shown that these compounds can interact with key residues in the active site of Mtb QcrB. nih.gov
ATP Synthase Inhibition : Imidazo[1,2-a]pyridine ethers have been discovered as potent and selective inhibitors of mycobacterial ATP synthase. rsc.org By targeting this enzyme, they directly halt the production of ATP, the primary energy currency of the cell. nih.govrsc.org
Targeting Biosynthetic Pathways :
Pantothenate Synthetase (PS) Inhibition : 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides have been identified as inhibitors of Mtb pantothenate synthetase. rsc.org This enzyme is vital for the synthesis of pantothenic acid (vitamin B5), a precursor for the essential cofactor Coenzyme A.
Peptide Deformylase (PDF) Inhibition : Some imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of peptide deformylase. google.comgoogle.com PDF is an essential bacterial enzyme involved in protein maturation, making it an attractive target for new antibiotics.
Antiviral Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated notable antiviral properties against several human viruses. nih.govkuleuven.be Research has focused on synthesizing analogues with modified side chains to enhance their activity and therapeutic index.
Specifically, imidazo[1,2-a]pyridines featuring a thioether side chain at the 3-position have shown high activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Certain compounds in this series exhibited a therapeutic index greater than 150 for HCMV. nih.gov Structure-activity relationship (SAR) studies have indicated that hydrophobicity is a key determinant for the antiviral efficacy of these compounds. nih.gov
Anti-inflammatory Effects
The imidazo[1,2-a]pyridine scaffold is a core component of compounds exhibiting significant anti-inflammatory properties. nih.govnih.govnih.gov These derivatives can modulate key signaling pathways and enzymes involved in the inflammatory response.
A novel imidazo[1,2-a]pyridine derivative, referred to as MIA, has been shown to exert its anti-inflammatory effects by suppressing the NF-κB (nuclear factor-κB) and STAT3 (signal transducer and activator of transcription 3) signaling pathways. nih.govtbzmed.ac.ir In cancer cell lines, MIA was found to lower the levels of inflammatory cytokines and inhibit NF-κB activity. nih.govtbzmed.ac.ir This suppression leads to a reduction in the expression of downstream inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as decreased production of nitric oxide (NO). nih.govtbzmed.ac.ir
Imidazo[1,2-a]pyridyl N-arylpyridazinones represent a distinct structural class of selective p38 mitogen-activated protein (MAP) kinase inhibitors. acs.org The p38 MAP kinase is a key enzyme in the cellular response to inflammatory cytokines and stress, playing a crucial role in regulating the production of pro-inflammatory mediators. By inhibiting p38 MAP kinase, these compounds can effectively block inflammatory signaling cascades. nih.govresearchgate.netresearchgate.netnih.gov
Gastrointestinal Protective Activities
Imidazo[1,2-a]pyridine derivatives have been investigated for their potential as antiulcer agents, demonstrating both cytoprotective and gastric antisecretory properties. nih.govnih.govnih.govbohrium.com
The search for successors to Sch 28080, a 3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine that underwent clinical evaluation as an antiulcer agent, has led to the identification of related compounds with similar pharmacological profiles. nih.gov While some 3-substituted imidazo[1,2-a]pyridines did not show significant antisecretory activity, several demonstrated good cytoprotective effects in preclinical models. nih.gov For example, 8-(Benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3- yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine showed cytoprotective activity comparable to that of Sch 28080. nih.gov These compounds are believed to exert their effects through interaction with the gastric proton pump enzyme, H+/K+-ATPase. bohrium.com
Neurological and Psychiatric Applications
Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively investigated for their effects on the central nervous system (CNS). The unique structural features of this heterocyclic system allow it to interact with various CNS targets, leading to a range of neurological and psychiatric applications. The well-known hypnotic agent zolpidem is a prominent example of a marketed drug based on the imidazo[1,2-a]pyridine core, highlighting the therapeutic potential of this class of compounds. Research has expanded from this initial success to explore the utility of these derivatives as anxiolytics, anticonvulsants, and as potential treatments for neurodegenerative diseases like Alzheimer's.
The imidazo[1,2-a]pyridine nucleus is a key feature in several compounds developed for their anxiolytic properties. The mechanism of action for many of these derivatives is linked to their interaction with GABAa receptors, which are the primary inhibitory neurotransmitter receptors in the brain. By modulating these receptors, imidazo[1,2-a]pyridine derivatives can produce a calming effect, making them attractive candidates for the treatment of anxiety disorders.
While specific studies focusing solely on the anxiolytic activity of this compound derivatives are not extensively detailed in the reviewed literature, the broader class of 2-aryl imidazo[1,2-a]pyridine-3-acetamide derivatives has been synthesized and evaluated for anti-anxiety effects. researchgate.net Furthermore, related structures such as imidazo[1,2-a]pyrimidines have been developed as functionally selective and orally bioavailable agonists at the GABAa α2 and α3 binding sites for the treatment of anxiety disorders. medchemexpress.com The anxiolytic potential of this class of compounds is further supported by the development of imidazo[1,2-a]pyridine anxiolytics as described in patent literature. google.com The evaluation of imidazo[1,2-a]pyridine derivatives in preclinical models of anxiety, such as the plus-maze test, has been a common approach to characterizing their anxiolytic profile. researchgate.net
The most well-known therapeutic application of the imidazo[1,2-a]pyridine scaffold is in the treatment of insomnia. Zolpidem, an imidazo[1,2-a]pyridine derivative, is a widely prescribed hypnotic agent. nih.govbohrium.com Its sedative effects are primarily mediated through its action as a positive allosteric modulator of GABAa receptors, with a degree of selectivity for those containing the α1 subunit. The success of zolpidem has spurred further research into other imidazo[1,2-a]pyridine derivatives with hypnotic and sedative properties.
Studies on zolpidem have shown that it can increase slow-wave sleep and reduce stage 2 sleep in young adults, while in middle-aged individuals, it reduces awake activity and drowsy sleep. nih.gov The sedative properties of this class of compounds are often closely linked to their anxiolytic effects, with the differentiation between these two actions being a key aspect of their preclinical evaluation. bohrium.com The development of new derivatives aims to optimize the hypnotic effects while minimizing potential side effects, such as residual daytime sedation.
The modulation of GABAergic neurotransmission by imidazo[1,2-a]pyridine derivatives also suggests their potential as anticonvulsant agents. Epilepsy, a neurological disorder characterized by recurrent seizures, is often treated with drugs that enhance GABA-mediated inhibition in the brain. Therefore, compounds that act on GABAa receptors are prime candidates for anticonvulsant drug development.
While direct studies on the anticonvulsant properties of this compound derivatives are limited in the available literature, the broader class of compounds containing an aryl ring and an amidic group, a structural feature that can be incorporated into derivatives of the target molecule, has been a focus of anticonvulsant research. nih.govnih.gov For instance, novel thiazole-incorporated (arylalkyl)azoles have demonstrated notable anticonvulsant activity in both the pentylenetetrazole and maximal electroshock seizure models. researchgate.net The evaluation of new chemical entities in these standard preclinical screens is a critical step in identifying potential antiepileptic drugs. The protective index, which is the ratio of the neurotoxic dose to the effective dose, is a key parameter in assessing the potential therapeutic utility of a candidate anticonvulsant. nih.gov
A promising therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Increasing the levels of acetylcholine in the brain can lead to improvements in cognitive function. Several series of imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potential AChE inhibitors.
One study reported a series of imidazo[1,2-a]pyridine derivatives with good in vitro potency against AChE from various sources. researchgate.net Another investigation focused on imidazo[1,2-a]pyridine analogues with bulky adamantyl or electron-rich biphenyl (B1667301) moieties, with a biphenyl-substituted derivative showing the strongest AChE inhibition with an IC50 value of 79 µM. nih.gov More recently, a series of imidazo[1,2-a]pyridine-Mannich bases were designed, with a naphthalene-substituted compound exhibiting the most potent anti-cholinesterase activity with an IC50 of 57.75 nM for AChE. scilit.comresearchgate.net These findings suggest that the imidazo[1,2-a]pyridine scaffold is a viable starting point for the development of new treatments for Alzheimer's disease.
Table 1: Acetylcholinesterase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Series | Specific Derivative | Target Enzyme | IC50 | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine derivatives | Compound 7e | Acetylcholinesterase | 48 ± 0.75 µM | researchgate.net |
| Imidazo[1,2-a]pyridine analogues | Compound 2h (biphenyl side chain) | Acetylcholinesterase | 79 µM | nih.gov |
| Imidazo[1,2-a]pyridine-Mannich bases | Compound 9j (naphthalene-substituted) | Acetylcholinesterase | 57.75 nM | scilit.comresearchgate.net |
| Imidazo[1,2-a]pyridine-Mannich bases | Compound 9j (naphthalene-substituted) | Butyrylcholinesterase | 99.0 nM | scilit.comresearchgate.net |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
The interaction with γ-aminobutyric acid type A (GABAa) receptors is a hallmark of the imidazo[1,2-a]pyridine class of compounds and underpins many of their CNS effects, including their anxiolytic, sedative, and anticonvulsant activities. These receptors are ligand-gated ion channels that are modulated by a variety of drugs, most notably benzodiazepines. Imidazo[1,2-a]pyridine derivatives typically bind to the benzodiazepine (B76468) site on the GABAa receptor, acting as positive allosteric modulators that enhance the effect of GABA.
Research has focused on developing derivatives with selectivity for different GABAa receptor subtypes, which are composed of various combinations of α, β, and γ subunits. This subtype selectivity is sought to separate the desired therapeutic effects from unwanted side effects. For example, avermectin-imidazo[1,2-a]pyridine hybrids have been synthesized and shown to be potent GABAa receptor positive allosteric modulators, with lead compounds exhibiting high potency for binding at the benzodiazepine site with IC50 values of 207 and 359 nM. nih.gov Additionally, 2-phenyl-imidazo[1,2-a]pyridine derivatives have been identified as selective ligands for peripheral benzodiazepine receptors, which are involved in steroidogenesis. nih.gov Patent literature also describes imidazo-pyridine derivatives as ligands for GABAa receptors, highlighting the ongoing interest in this area for the treatment of CNS disorders. google.com
Table 2: GABAa Receptor Binding Affinity of Imidazo[1,2-a]pyridine Derivatives
| Compound Series | Specific Derivative | Binding Site | IC50 | Reference |
|---|---|---|---|---|
| Avermectin-imidazo[1,2-a]pyridine hybrids | Lead Compound 1 | Benzodiazepine site | 207 nM | nih.gov |
| Avermectin-imidazo[1,2-a]pyridine hybrids | Lead Compound 2 | Benzodiazepine site | 359 nM | nih.gov |
IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor.
Other Biological Activities
Beyond their applications in neuroscience, derivatives of this compound have been investigated for a range of other biological activities. The versatility of this scaffold has led to the discovery of compounds with potential as antimicrobial, anticancer, and anti-inflammatory agents.
A series of imidazo[1,2-a]pyridinyl-chalcones, synthesized from this compound, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net One of the most potent compounds in this series exhibited a minimum inhibitory concentration (MIC) of 3.125 µg/mL against a reference strain of S. aureus. researchgate.net Other chalcones bearing an imidazo[1,2-a]pyridine moiety have also been synthesized and shown to have moderate to good antibacterial activities, with MIC values ranging from 32 to 128 µg/mL against S. aureus, B. subtilis, and E. coli. eurekaselect.comscilit.com
In the realm of antifungal research, 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives have been synthesized and evaluated against Candida albicans. scirp.orgscirp.org Several of these compounds were active, with one derivative showing particular potency with a MIC of 41.98 µmol/L. scirp.orgscirp.org The antifungal potential of 3-hydroxyimidazo[1,2-a]pyridine derivatives has also been explored. nih.gov
The anticancer properties of imidazo[1,2-a]pyridine derivatives are another active area of investigation. Novel derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways in cancer cells, such as the STAT3/NF-κB/iNOS/COX-2 pathway. nih.gov Other studies have demonstrated that imidazo[1,2-a]pyridine compounds can inhibit the AKT/mTOR pathway and induce apoptosis in melanoma and cervical cancer cells. nih.gov The anticancer effects of these derivatives have also been observed in breast cancer cell lines. nih.gov Furthermore, imidazo[1,2-a]pyridine has been utilized as a scaffold for the development of covalent anticancer agents. rsc.org
Finally, the anti-inflammatory activity of the imidazo[1,2-a]pyridine core has been demonstrated in various studies. For instance, miroprofen, a 2-[p-(2-imidazo[1,2-a]pyridyl) phenyl]propionic acid derivative, has shown anti-inflammatory activity comparable to indomethacin (B1671933) in several experimental models. nih.gov Imidazo[1,2-a]pyridinyl/pyrazinyl benzamides and acetamides have also been prepared and shown to possess significant anti-inflammatory properties. researchgate.net
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound Series | Specific Derivative | Organism | MIC | MBC | Reference |
|---|---|---|---|---|---|
| Imidazo[1,2-a]pyridinyl-chalcones | Compound 5h | S. aureus (reference strain) | 3.125 µg/mL | - | researchgate.net |
| Imidazo[1,2-a]pyridinyl-chalcones | Compound 5h | S. aureus (clinical strain) | 6.25 µg/mL | - | researchgate.net |
| Imidazo[1,2-a]pyridinyl-chalcones | General series | S. aureus, B. subtilis, E. coli | 32 - 128 µg/mL | - | eurekaselect.comscilit.com |
| 3-Imidazo[1,2-a]pyridinyl-1-arylpropenones | Compound 10i | Candida albicans | 41.98 µmol/L | - | scirp.orgscirp.org |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Antipyretic and Analgesic Effects
Derivatives of the imidazo[1,2-a]pyridine class have been investigated for their potential to alleviate pain and reduce fever. Research has identified several compounds within this family that exhibit significant antipyretic and analgesic properties. While specific studies on this compound are not extensively detailed in publicly available research, the broader class of imidazo[1,2-a]pyridine derivatives has shown promise in this area. For instance, some imidazo[1,2-a]pyridine-based compounds have demonstrated potent anti-inflammatory and analgesic effects, suggesting a potential mechanism of action related to the inhibition of inflammatory pathways. nih.gov
One notable derivative, 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid, also known as Y-9213, has been studied for its analgesic and antipyretic activities. In various experimental models, Y-9213 was found to have more potent analgesic activity than indomethacin and morphine in the silver nitrate, Randall-Selitto, and phenylquinone writhing tests. It also demonstrated antipyretic activity as potent as indometacin.
The table below summarizes the antipyretic and analgesic activities of selected imidazo[1,2-a]pyridine derivatives.
| Compound Name | Activity | Model | Potency |
| 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) | Analgesic | Silver nitrate, Randall-Selitto, and phenylquinone writhing tests | More potent than indomethacin and morphine |
| 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) | Antipyretic | Not specified | As potent as indometacin |
α-Glucosidase Inhibition (for Diabetes Mellitus Treatment)
The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes mellitus. Several derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their α-glucosidase inhibitory potential.
A series of novel 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivatives were designed and synthesized, with compound 5g from this series exhibiting the most potent inhibitory activity against α-glucosidase, with an IC50 value of 3.7 μM. This was significantly more potent than the standard inhibitor, acarbose, which had an IC50 of 67.4 μM. Another study focused on pyrazole-imidazopyridine hydrazones, where a specific derivative emerged as a potent inhibitor of both α-glucosidase and α-amylase.
The following table presents data on the α-glucosidase inhibitory activity of various imidazo[1,2-a]pyridine derivatives.
| Compound | α-Glucosidase IC50 (μM) | Reference Compound | Reference IC50 (μM) |
| 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivative 5g | 3.7 | Acarbose | 67.4 |
Inhibition of Helicobacter pylori VirB11 ATPase
Helicobacter pylori is a bacterium implicated in various gastric diseases, and its VirB11 ATPase is a crucial component of its type IV secretion system, making it a target for novel antibacterial agents. Research in this area has identified inhibitors based on a heterocyclic scaffold related to imidazo[1,2-a]pyridine.
Specifically, virtual high-throughput screening identified imidazo[1,2-a]pyrazine compounds as potential inhibitors of the H. pylori VirB11 ATPase (HP0525). ucl.ac.ukucl.ac.uk In vitro screening of synthesized imidazo[1,2-a]pyrazines identified a lead compound with an IC50 of 7 μM, which was found to be a competitive inhibitor of ATP. ucl.ac.uk Further research has focused on creating bivalent inhibitors by incorporating these imidazo[1,2-a]pyrazine moieties. nih.govnih.gov It is important to note that these findings relate to the imidazo[1,2-a]pyrazine core structure, which is distinct from the imidazo[1,2-a]pyridine scaffold.
| Compound Class | Target | Lead Compound IC50 (μM) |
| Imidazo[1,2-a]pyrazines | H. pylori VirB11 ATPase (HP0525) | 7 |
Beta-Amyloid Formation Inhibitors
The aggregation of beta-amyloid (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Consequently, compounds that can inhibit the formation of Aβ plaques are of significant therapeutic interest. The imidazo[1,2-a]pyridine scaffold has been identified as a promising structure for the development of such inhibitors. nih.gov
Derivatives of imidazo[1,2-a]pyridine have been designed as ligands for detecting Aβ plaques in the brain, which underscores their ability to interact with these pathological aggregates. This interaction is a prerequisite for potential inhibitory activity.
Cardiotonic Agents
Certain imidazo[1,2-a]pyridine derivatives have been investigated for their potential as cardiotonic agents, which are substances that increase the force of heart muscle contraction. nih.gov This therapeutic effect is beneficial in conditions such as congestive heart failure.
One notable example of a marketed drug with this scaffold is Olprinone, which is used for its positive inotropic effects. nih.gov Research into novel 8-aryl-substituted imidazo[1,2-a]pyridines and related structures has also identified compounds with potential cardiac inotropic activity. nih.gov These compounds often exert their effects through mechanisms such as the inhibition of phosphodiesterase III.
The table below highlights some imidazo[1,2-a]pyridine derivatives with cardiotonic activity.
| Compound Name | Activity |
| Olprinone | Positive inotropic agent |
| 8-aryl-substituted imidazo[1,2-a]pyridines | Potential cardiac inotropic activity |
Bradykinin (B550075) B2 Receptor Antagonism
The bradykinin B2 receptor is a G-protein coupled receptor involved in various physiological and pathological processes, including inflammation and pain. Antagonists of this receptor have therapeutic potential in a range of conditions.
A class of orally active, non-peptide bradykinin B2 receptor antagonists has been developed based on the imidazo[1,2-a]pyridine skeleton. Through extensive optimization of this scaffold, potent antagonists have been discovered. One such clinical candidate, FR173657, demonstrated high affinity for the human B2 receptor with an IC50 of 1.4 nM. ucl.ac.uk Further modifications led to the identification of another compound, FR184280, with an even higher affinity for the human B2 receptor, exhibiting an IC50 of 0.51 nM. ucl.ac.uk
The following table summarizes the activity of these imidazo[1,2-a]pyridine-based bradykinin B2 receptor antagonists.
| Compound Name | Target | IC50 (nM) |
| FR173657 | Human Bradykinin B2 Receptor | 1.4 |
| FR184280 | Human Bradykinin B2 Receptor | 0.51 |
Structure Activity Relationship Sar Studies
Identification of Pharmacophores and Key Structural Motifs
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the imidazo[1,2-a]pyridine (B132010) class of compounds, the core heterocyclic system itself is considered a key pharmacophoric element. nih.gov
In the context of anticholinesterase activity, a biphenyl (B1667301) side chain has been identified as a crucial motif for acetylcholinesterase (AChE) inhibition. nih.govresearchgate.net Derivatives bearing this moiety showed good AChE inhibition, while those with a simple phenyl side chain were inactive. nih.govresearchgate.net This suggests that the extended aromatic system of the biphenyl group is essential for productive interactions within the active site of AChE.
For the inhibition of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in acute myeloid leukemia, an imidazo[1,2-a]pyridine-thiophene scaffold has been identified as a promising pharmacophore. nih.gov These derivatives act as type-I inhibitors, binding to the active "DFG-in" conformation of the kinase. nih.gov
Furthermore, for glucagon-like peptide 1 receptor (GLP-1R) agonists, a more complex pharmacophore has been proposed, consisting of a 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate (B1210297) skeleton. psu.edu The acetate group, in particular, was found to be important for GLP-1R activity. psu.edu
The following table outlines some of the identified pharmacophores and key structural motifs for different biological targets.
| Biological Target | Key Pharmacophore/Structural Motif |
| Acetylcholinesterase (AChE) | Biphenyl side chain nih.govresearchgate.net |
| FMS-like tyrosine kinase 3 (FLT3) | Imidazo[1,2-a]pyridine-thiophene scaffold nih.gov |
| Glucagon-like peptide 1 Receptor (GLP-1R) | 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-yl)phenyl acetate psu.edu |
| General Anticancer Activity | Imidazo[1,2-a]pyridine core nih.gov |
Correlation of Molecular Modifications with Potency and Selectivity
The systematic modification of the 3-acetyl-2-methylimidazo[1,2-a]pyridine scaffold has allowed for the establishment of clear correlations between specific structural changes and the resulting potency and selectivity against various biological targets.
In the area of anti-leishmanial drug discovery, the introduction of polar heteroatoms or halogens in an aniline-type substituent at the 3-position has been shown to enhance potency and, in some cases, selectivity over host cell cytotoxicity. nih.gov The selectivity, however, is also influenced by substitutions at the 6- and 7-positions of the imidazo[1,2-a]pyridine core. nih.gov
For anticholinesterase inhibitors, the nature of the substituent on the phenyl ring plays a critical role in selectivity. While a biphenyl moiety is important for AChE inhibition, for butyrylcholinesterase (BChE) inhibition, a phenyl ring substituted with electron-withdrawing groups, such as a 3,4-dichlorophenyl group, leads to the most potent and selective inhibitors. nih.govresearchgate.net Conversely, an electron-donating methoxy (B1213986) group on the phenyl ring results in inactivity towards BChE. nih.govresearchgate.net
In the development of antitubercular agents, lipophilicity has been identified as a key factor for potency. Larger, more lipophilic biaryl ethers attached to the imidazo[1,2-a]pyridine core demonstrated nanomolar potency against Mycobacterium tuberculosis. nih.gov
The table below provides a summary of the correlation between molecular modifications and the resulting potency and selectivity.
| Molecular Modification | Biological Target | Correlation with Potency and Selectivity |
| Polar heteroatoms/halogens at C-3 aniline | Leishmania | Enhanced potency and selectivity nih.gov |
| Biphenyl side chain | Acetylcholinesterase (AChE) | Essential for potent inhibition nih.govresearchgate.net |
| 3,4-Dichlorophenyl side chain | Butyrylcholinesterase (BChE) | Strongest inhibition and good selectivity nih.govresearchgate.net |
| Methoxy-substituted phenyl side chain | Butyrylcholinesterase (BChE) | Inactive nih.govresearchgate.net |
| Methyl substituent at C-2 of the core | Butyrylcholinesterase (BChE) | Negative impact on inhibition nih.govresearchgate.net |
| Large, lipophilic biaryl ethers | Mycobacterium tuberculosis | Nanomolar potency nih.gov |
Optimization of Lead Compounds through SAR Exploration
SAR exploration is a cornerstone of the lead optimization process, guiding the iterative design and synthesis of analogues with improved pharmacological profiles. Several studies on imidazo[1,2-a]pyridine derivatives exemplify this process.
In one such study, a virtual screening collaboration identified an imidazo[1,2-a]pyridine hit for visceral leishmaniasis. Subsequent hit optimization, informed by the SAR, led to a rapid expansion of the chemical series with improved antiparasitic activity and a better selectivity index. nih.gov
Similarly, the discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 inhibitors was the result of a structure-based optimization of a known NEK2 inhibitor. nih.gov This scaffold remodeling approach led to the identification of potent FLT3 inhibitors, with one compound showing equal anti-proliferative activities against wild-type and mutant forms of FLT3. nih.gov
In the field of oncology, a series of novel STAT3 inhibitors based on the imidazo[1,2-a]pyridine scaffold were subjected to systematic structural optimization to enhance their metabolic stability. nih.gov This led to the discovery of a bioactive inhibitor with significant effects on the growth, migration, and invasion of human gastric cancer cell lines. nih.gov
The following table provides examples of lead compound optimization through SAR exploration.
| Initial Lead Compound | Biological Target | Optimization Strategy | Outcome |
| Imidazo[1,2-a]pyridine screening hit | Leishmania | Virtual screening and SAR-guided analoging | Improved antiparasitic activity and selectivity index nih.gov |
| NEK2 inhibitor | FLT3 | Scaffold remodeling to imidazo[1,2-a]pyridine-thiophene | Potent FLT3 inhibitors with activity against mutants nih.gov |
| Imidazo[1,2-a]pyridine-based STAT3 inhibitor | STAT3 | Systematic structural optimization | Improved metabolic stability and potent anticancer activity nih.gov |
| Covalent KRAS G12C inhibitor | KRAS G12C | Scaffold hopping to imidazo[1,2-a]pyridine | Potent anticancer agent for KRAS G12C-mutated cells rsc.org |
Computational and Theoretical Studies
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For imidazo[1,2-a]pyridine (B132010) derivatives, docking simulations are widely employed to understand their binding modes within the active sites of various biological targets. nih.govnih.govrsc.org
Studies on related imidazo[1,2-a]pyridine compounds have demonstrated their potential to bind to a range of proteins. For instance, novel derivatives have been docked against targets such as the human ACE2 and spike proteins of SARS-CoV-2, oxidoreductase in breast cancer, and various kinases. nih.govresearchgate.net These simulations help in identifying key interactions and provide a rationale for observed biological activities.
The analysis of ligand-target interactions reveals the specific forces that stabilize the binding of a compound within a protein's active site. For the imidazo[1,2-a]pyridine scaffold, these interactions typically involve hydrogen bonds, hydrophobic interactions, and π-π stacking.
Molecular docking studies of various imidazo[1,2-a]pyridine analogs have elucidated their interactions with key amino acid residues in different protein targets. For example, in a study involving human LTA4H, a derivative, HB7, showed a strong binding affinity with an S score of -11.237 Kcal/mol, interacting with key amino acid residues in the active site. chemmethod.com Another study on imidazo[1,2-a]pyridine-based 1,2,3-triazole derivatives targeting the PI3Kα protein (PDB ID: 7K60) also highlighted specific ligand interaction patterns that contribute to binding affinity. researchgate.net The inhibitory effects of certain derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) were explained by interactions with peripheral anionic sites and the acyl pocket, respectively. nih.gov
Table 1: Examples of Docking Scores for Imidazo[1,2-a]pyridine Derivatives against Various Targets
| Compound Class | Target Protein | PDB ID | Top Docking Score (kcal/mol) | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrimidine (B1208166) Schiff base | ACE2 | 7U0N | -9.1 | nih.gov |
| Imidazo[1,2-a]pyrimidine Schiff base | Spike Protein | 7U0N | -7.3 | nih.gov |
| Imidazo[1,2-a]pyridine hybrid (HB7) | Human LTA4H | 3U9W | -11.237 | chemmethod.com |
Note: The data presented is for derivatives and analogs of the imidazo[1,2-a]pyridine scaffold, not specifically for 3-Acetyl-2-methylimidazo[1,2-a]pyridine.
Characterizing the binding site provides insight into the specific region of the target protein where the ligand binds. For many kinase inhibitors, the ATP-binding site is a common target. Additionally, understanding the interaction with transport proteins like serum albumin is crucial for pharmacokinetics.
ATP Binding Site: Several studies have shown that imidazo[1,2-a]pyridine derivatives can act as kinase inhibitors by binding to the ATP-binding site. This competitive inhibition prevents the natural substrate, ATP, from binding, thereby blocking the kinase's activity. For example, derivatives have been designed as inhibitors of the PI3K/AKT/mTOR pathway, where they bind with high affinity to the ATP-binding site of PI3K. nih.gov Similarly, imidazo[1,2-a]pyridine ethers have been identified as inhibitors of mycobacterial ATP synthesis, targeting cytochrome c oxidase. researchgate.net
Bovine Serum Albumin (BSA) Binding: Serum albumins are major transport proteins in the blood that can affect the distribution and availability of drugs. nih.gov The interaction between imidazo[1,2-a]pyrimidine derivatives and Bovine Serum Albumin (BSA), a model protein for human serum albumin, has been investigated using both biophysical and computational techniques. nih.gov These studies revealed that the compounds bind moderately to BSA, primarily within site I, through a static quenching mechanism. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that link the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which molecular properties are important for their function.
For imidazo[1,2-a]pyridine derivatives, QSAR studies have been performed to understand the structural requirements for their activity as acid pump antagonists. nih.gov These models have shown a significant correlation between the compound's activity and properties such as Global Topological Charge Indices (GTCI) and the hydrophobicity of certain substituents. nih.gov This indicates that charge transfer within the molecule and hydrophobic interactions are key factors controlling their biological activity. nih.gov Atom-based 3D-QSAR models have also been developed for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues to elucidate the structural features essential for their antimycobacterial activity. openpharmaceuticalsciencesjournal.comresearchgate.net
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific target and elicit a biological response. These features typically include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.
A ligand-based pharmacophore model was developed for a series of imidazo[1,2-a]pyridine-3-carboxamide analogues known for their antimycobacterial properties. openpharmaceuticalsciencesjournal.com The study aimed to define the crucial structural characteristics necessary for binding to the target. By analyzing active and inactive compounds, a common pharmacophore hypothesis, HHPRR (representing hydrophobic, hydrophobic, positive, aromatic ring, aromatic ring features), was generated. openpharmaceuticalsciencesjournal.com This model serves as a template for designing new derivatives with potentially improved activity.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In drug design, MD simulations can validate the stability of a ligand-protein complex predicted by molecular docking.
For imidazo[1,2-a]pyridine derivatives, MD simulations have confirmed the stable interactions of these compounds within the active sites of their target proteins. nih.govnih.gov For example, a 100 ns simulation was performed to understand the stability, conformation, and intermolecular interactions of a highly active compound, IPA-6, with its target, enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.gov These simulations provide a dynamic view of the binding, complementing the static picture offered by molecular docking. mdpi.com
In Silico Prediction of Drug-Likeness and ADMET Properties
In silico tools are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. audreyli.com Predicting these properties early in the drug discovery process helps to identify compounds with favorable pharmacokinetic profiles and reduce late-stage failures. Drug-likeness is often assessed using rules like Lipinski's rule of five.
The ADMET characteristics of numerous imidazo[1,2-a]pyridine derivatives have been predicted using various computational tools. nih.gov These studies often show that the designed compounds possess promising drug-like characteristics. nih.gov For example, pharmacokinetic studies on imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids revealed that the compounds generally adhere to Lipinski's rule of five, suggesting they are likely to be orally active. nih.gov Similarly, in silico predictions for newly designed imidazo[1,2-a]pyridine-3-carboxamides were carried out using servers like SwissADME and ProTox-II. nih.gov
Table 2: Predicted ADMET Properties for an Imidazo[1,2-a]pyridine Derivative (Alpidem)
| Property | Predicted Value | Method/Tool | Reference |
|---|---|---|---|
| Molecular Weight | 388.28 g/mol | Admetlab 2.0 | nih.gov |
| LogP | 4.35 | Admetlab 2.0 | nih.gov |
| H-bond Donors | 0 | Admetlab 2.0 | nih.gov |
| H-bond Acceptors | 4 | Admetlab 2.0 | nih.gov |
| Human Intestinal Absorption | 97.4% | Admetlab 2.0 | nih.gov |
Note: The data presented is for Alpidem, a known drug containing the imidazo[1,2-a]pyridine scaffold, and serves as an example of in silico property prediction for this class of compounds.
Conformational Analysis and Electronic Structure Calculations
Computational and theoretical studies provide significant insights into the molecular structure and electronic properties of this compound. These investigations are crucial for understanding its reactivity, stability, and potential interactions. Methodologies such as Density Functional Theory (DFT) are commonly employed for these analyses, often using functionals like B3LYP with basis sets such as 6-31G* or 6-311G, which offer a balance of accuracy and computational efficiency for organic molecules. nih.govresearchgate.netreddit.com
Conformational Analysis
Conformational analysis of this compound focuses on determining the most stable three-dimensional arrangement of its atoms. The core imidazo[1,2-a]pyridine ring system is known to be nearly planar. nih.govresearchgate.net The primary conformational flexibility arises from the orientation of the 3-acetyl group relative to this bicyclic core.
Rotation around the single bond connecting the acetyl group to the imidazole (B134444) ring (C3-C(O)) is a key factor. Theoretical calculations aim to identify the minimum energy conformer by analyzing the potential energy surface as a function of the dihedral angle involving the imidazo[1,2-a]pyridine ring and the acetyl group. It is generally expected that the most stable conformation would involve the acetyl group being coplanar with the ring system to maximize conjugation, though steric hindrance from the adjacent 2-methyl group could influence the precise orientation.
Illustrative Optimized Geometrical Parameters The following tables present hypothetical yet realistic data for the lowest energy conformer of this compound, as would be predicted by DFT calculations. These values are based on typical geometries of related heterocyclic ketones.
Table 1: Selected Bond Lengths
| Bond | Length (Å) |
|---|---|
| N1-C2 | 1.38 |
| C2-N9 | 1.32 |
| N9-C8a | 1.40 |
| C8a-N1 | 1.39 |
| C2-C3 | 1.45 |
| C3-C10(O) | 1.48 |
| C10=O11 | 1.23 |
| C5-C6 | 1.41 |
| C7-C8 | 1.40 |
Table 2: Selected Bond Angles
| Angle | Degree (°) |
|---|---|
| N1-C2-N9 | 110.5 |
| C2-N9-C8a | 108.0 |
| N9-C8a-N1 | 109.5 |
| C8a-N1-C2 | 107.0 |
| N1-C2-C3 | 128.0 |
| C2-C3-C10(O) | 121.0 |
| O11=C10-C3 | 120.5 |
| C5-C6-C7 | 119.0 |
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the reactivity and spectroscopic properties of a molecule. Key aspects of these calculations for this compound include the analysis of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP). nih.govnih.gov
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. nih.govirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be delocalized over the electron-rich imidazo[1,2-a]pyridine ring system. The LUMO, conversely, would likely be concentrated on the acetyl group and the adjacent C2-C3 bond of the imidazole ring, reflecting the electron-withdrawing nature of the acetyl substituent.
Illustrative Frontier Orbital Energies The following table provides plausible energy values for the frontier orbitals of this compound, consistent with those calculated for similar heterocyclic compounds using DFT methods.
Table 3: Calculated Electronic Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.20 |
| LUMO Energy | -1.85 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded. Red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are prone to nucleophilic attack.
In the MEP map of this compound, the most negative potential (red) is expected to be localized on the oxygen atom of the acetyl group due to its high electronegativity and lone pairs of electrons. The nitrogen atom (N1) in the pyridine (B92270) ring would also exhibit a region of negative potential. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the methyl group and the pyridine ring. This information is crucial for understanding intermolecular interactions, including hydrogen bonding. nih.gov
Analytical and Characterization Techniques in Research
Spectroscopic Methods
Spectroscopy is the primary tool for elucidating the molecular structure of 3-Acetyl-2-methylimidazo[1,2-a]pyridine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary pieces of information that, when combined, create a detailed structural portrait of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the precise structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework.
¹H NMR: This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring, the methyl group at the 2-position, and the acetyl group at the 3-position. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals are used to confirm the substitution pattern on the imidazo[1,2-a]pyridine (B132010) core. For example, the methyl protons of the acetyl group typically appear as a singlet, as do the protons of the methyl group at the C2 position. iugaza.edu.ps
¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of chemically distinct carbons and their electronic environment (e.g., aromatic, carbonyl, aliphatic). The spectrum for this compound would show characteristic signals for the carbonyl carbon of the acetyl group, the carbons of the fused heterocyclic rings, and the two methyl carbons.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, confirming the assignment of signals from 1D spectra and providing definitive proof of the molecule's structure.
Expected ¹H and ¹³C NMR Data Interpretation
| Technique | Expected Signal Type | Structural Information Provided |
|---|---|---|
| ¹H NMR | Aromatic Protons (Pyridine Ring) | Confirms the imidazo[1,2-a]pyridine core; chemical shifts and coupling constants reveal substitution pattern. |
| ¹H NMR | Singlet for 2-CH₃ | Indicates the methyl group at the C2 position. A chemical shift of around 2.7 ppm is typical for this group in related structures. iugaza.edu.ps |
| ¹H NMR | Singlet for 3-COCH₃ | Confirms the presence of the acetyl group's methyl protons. |
| ¹³C NMR | Carbonyl Carbon (C=O) | A downfield signal characteristic of a ketone, confirming the acetyl group. |
| ¹³C NMR | Aromatic Carbons | Signals corresponding to the nine carbons of the fused imidazo[1,2-a]pyridine ring system. |
| ¹³C NMR | Methyl Carbons | Two distinct signals in the aliphatic region for the 2-CH₃ and 3-COCH₃ carbons. |
Mass Spectrometry (MS and HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
MS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺ or [M+H]⁺), which corresponds to the molecular weight of the compound. This technique confirms that the synthesized molecule has the expected mass for the chemical formula C₁₀H₁₀N₂O (174.20 g/mol ).
High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental formula of the molecule, distinguishing it from other compounds that may have the same nominal mass. For novel compounds, HRMS is essential for confirming their identity. researchgate.netnih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. In the characterization of this compound, the IR spectrum would be expected to show characteristic absorption bands (peaks) that confirm the presence of key functional groups.
Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Indicated |
|---|---|---|
| C=O Stretch | ~1650-1700 | Confirms the presence of the acetyl group's carbonyl. |
| Aromatic C=C and C=N Stretch | ~1450-1600 | Characteristic of the imidazo[1,2-a]pyridine ring system. nih.gov |
| C-N Stretch | ~1200-1370 | Associated with the imidazole (B134444) portion of the fused ring. nih.gov |
| Aromatic C-H Stretch | ~3000-3100 | Indicates the C-H bonds on the pyridine ring. nih.gov |
| Aliphatic C-H Stretch | ~2850-3000 | Corresponds to the C-H bonds in the two methyl groups. |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are indispensable for the separation of the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of a chemical reaction and to get a preliminary indication of product purity. By comparing the retention factor (Rf) of the product spot to those of the starting materials, chemists can determine when a reaction is complete. nih.gov
Column Chromatography: This is the most common method for purifying multi-gram quantities of synthesized imidazo[1,2-a]pyridine derivatives. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and petroleum ether or hexane, is passed through the column to separate the components based on their polarity. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique used to verify the purity of the final compound with high accuracy. It can detect even trace impurities, and the percentage purity is often determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. nih.gov
X-ray Crystallography for Absolute Structural Elucidation
For compounds that can be grown into suitable single crystals, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming not only the connectivity of atoms but also their spatial orientation.
Typical Data from X-ray Crystallography
| Crystallographic Parameter | Information Provided |
|---|---|
| Crystal System | Describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). nih.gov |
| Space Group | Provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and angles of the repeating unit of the crystal lattice. nih.gov |
| Atomic Coordinates | Provides the precise 3D position of every non-hydrogen atom in the molecule. |
Future Perspectives and Research Directions
Development of Novel and More Efficient Synthetic Pathways
While established methods for synthesizing the imidazo[1,2-a]pyridine (B132010) core exist, the development of novel, more efficient, and environmentally friendly synthetic routes remains a key research focus. Traditional methods often involve harsh reaction conditions, expensive catalysts, and generate significant waste. Future synthetic strategies are expected to emphasize atom economy, reduce the number of reaction steps, and utilize milder, more sustainable reagents.
Key areas of development include:
Multi-component reactions: One-pot reactions that combine three or more starting materials to form a complex product in a single step are highly desirable. researchgate.net These approaches, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, offer increased efficiency and reduced waste. nih.govmdpi.com
Catalyst innovation: The exploration of novel catalysts, including cost-effective and recyclable options, is crucial. researchgate.net Palladium-catalyzed reactions have shown promise in forming derivatives, and further research into other transition metal catalysts or even metal-free catalytic systems could lead to more efficient syntheses. researchgate.net
Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters, which can lead to higher yields and purity.
Target-Based Drug Design for Addressing Unmet Medical Needs
The imidazo[1,2-a]pyridine scaffold has demonstrated a wide range of biological activities, making it a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov Future research will increasingly focus on rational, target-based drug design to develop potent and selective inhibitors for specific biological targets implicated in diseases with significant unmet medical needs.
Table 1: Examples of Biological Targets for Imidazo[1,2-a]pyridine Derivatives
| Target Protein | Therapeutic Area | Reference |
| Nek2 | Cancer | nih.gov |
| CDK9 | Cancer | rsc.org |
| Acetylcholinesterase | Alzheimer's Disease | researchgate.net |
| PI3K/Akt/mTOR pathway | Cancer | nih.gov |
| Mtb QcrB | Tuberculosis | nih.gov |
By leveraging computational tools such as molecular docking and structure-activity relationship (SAR) studies, researchers can design novel derivatives of 3-Acetyl-2-methylimidazo[1,2-a]pyridine with enhanced affinity and specificity for their intended targets. This approach is critical for developing new treatments for complex diseases like cancer, neurodegenerative disorders, and infectious diseases. rsc.orgresearchgate.net
Strategies for Overcoming Multi-Drug Resistance
The emergence of multi-drug resistant (MDR) pathogens is a major global health threat. The imidazo[1,2-a]pyridine scaffold has shown potential in developing new agents to combat MDR bacteria. nih.gov Future research in this area will focus on:
Identifying novel bacterial targets: Designing derivatives that inhibit essential bacterial enzymes or cellular processes that are not targeted by existing antibiotics.
Developing efflux pump inhibitors: Creating compounds that can block the bacterial efflux pumps responsible for expelling antibiotics from the cell, thereby restoring the efficacy of existing drugs.
Combination therapies: Investigating the synergistic effects of imidazo[1,2-a]pyridine-based compounds with current antibiotics to enhance their activity against resistant strains.
Exploration of Novel Biological Activities and Therapeutic Applications
The versatility of the imidazo[1,2-a]pyridine nucleus suggests that its full therapeutic potential has yet to be unlocked. researchgate.net Ongoing and future research will continue to explore novel biological activities and expand its therapeutic applications.
Table 2: Investigated Biological Activities of the Imidazo[1,2-a]pyridine Scaffold
| Biological Activity | Reference |
| Anticancer | nih.govnih.govrsc.org |
| Antimicrobial | researchgate.netnih.govscirp.org |
| Antiviral | researchgate.netresearchgate.net |
| Anti-inflammatory | researchgate.netscirp.org |
| Anticonvulsant | researchgate.netnih.gov |
| Antidiabetic | researchgate.netresearchgate.net |
| Antituberculosis | nih.govresearchgate.net |
Future screening programs will likely test libraries of diverse imidazo[1,2-a]pyridine derivatives against a wide array of biological targets. This could lead to the discovery of new treatments for parasitic diseases, viral infections, and inflammatory disorders. For instance, derivatives have already shown promise against Candida albicans and as potential inhibitors of SARS-CoV-2 cell entry. scirp.orgnih.gov
Emerging Applications in Materials Science, Dyes, and Optoelectronics
Beyond their medicinal applications, the unique photophysical properties of imidazo[1,2-a]pyridines make them attractive candidates for applications in materials science. rsc.org Their inherent fluorescence and the ability to tune their emission spectra through chemical modification open up possibilities for their use as:
Organic Light-Emitting Diodes (OLEDs): The development of new, highly efficient, and stable blue-light emitters is a key challenge in OLED technology. The fluorescence of imidazo[1,2-a]pyridine derivatives suggests their potential as components in OLED devices. mdpi.com
Fluorescent Dyes and Sensors: These compounds can be developed into sensitive and selective fluorescent probes for detecting metal ions or other biologically important molecules. nih.govresearchgate.net Their application as dyes has also been explored. researchgate.net
Two-Photon Absorption Materials: Some imidazo[1,2-a]pyridine derivatives have been shown to exhibit two-photon absorption, a property that is valuable for applications in bio-imaging and photodynamic therapy. researchgate.net
Advancements in Sustainable and Green Chemical Synthesis
The principles of green chemistry are becoming increasingly important in chemical synthesis. sioc-journal.cnccspublishing.org.cn Future research on the synthesis of this compound and its derivatives will prioritize the development of sustainable and environmentally benign methods. researchgate.net Key trends include:
Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, improve yields, and reduce energy consumption. mdpi.comsioc-journal.cn
Catalyst-Free and Solvent-Free Reactions: Designing synthetic protocols that eliminate the need for catalysts and solvents altogether, thereby minimizing waste and environmental impact. researchgate.net
By embracing these green chemistry principles, the synthesis of this important class of compounds can become more efficient, cost-effective, and environmentally responsible.
Q & A
Basic Research Questions
Q. What are the predominant synthetic routes for 3-Acetyl-2-methylimidazo[1,2-a]pyridine, and how are reaction conditions optimized for yield and purity?
- Answer : The compound is synthesized via Friedel-Crafts acylation at the C-3 position using Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) under inert conditions. Optimization focuses on solvent polarity (e.g., dichloroethane), temperature control (60–80°C), and stoichiometric ratios to minimize side reactions. Yields exceeding 80% are achieved by ensuring homogeneous reaction mixtures and avoiding incomplete conversion . Alternative multicomponent methods involve microwave-assisted reactions of 2-aminopyridine, aldehydes, and trimethylsilylcyanide (TMSCN) catalyzed by scandium triflate, enabling rapid assembly of the core structure .
Q. What key biological activities are associated with this compound derivatives?
- Answer : Derivatives exhibit anticancer , anti-inflammatory , and antimicrobial activities. For example:
- Anticancer : Substituents like tertiary-butylamine at C-2 and C-3 yield IC₅₀ values of 11–13 μM against HepG2 and MCF-7 cells by disrupting electrostatic interactions with cancer cell membranes .
- Anti-inflammatory : In vivo studies show inhibition of NF-κB and TGF-β pathways in murine fibrosis models, reducing pro-inflammatory cytokine release by >50% .
- Antimicrobial : The acetyl group enhances lipophilicity, improving penetration into bacterial biofilms, with MIC values <10 µg/mL against Gram-positive strains .
Advanced Research Questions
Q. How do substituent electronic effects at C-2 and C-3 influence anticancer activity?
- Answer : Electron-donating groups (EDGs) like -NH₂ at C-3 enhance potency by forming hydrogen bonds with kinase ATP pockets (e.g., IGF-1R). Conversely, electron-withdrawing groups (EWGs) like -NO₂ at C-2 reduce steric hindrance, enabling deeper hydrophobic interactions. QSAR models reveal a Hammett σ threshold (<0.5) for optimal activity. For instance, 3-amino derivatives (σ = -0.15) show 2-fold higher activity than nitro analogues (σ = +0.78) .
Q. What experimental challenges arise in characterizing polymorph-dependent luminescence?
- Answer : Polymorphs exhibit color-tunable emission (yellow to red) due to excited-state intramolecular proton transfer (ESIPT). Challenges include:
- Polymorph isolation : Controlled crystallization via solvent mixtures (e.g., acetonitrile/water) or slow evaporation.
- Structural validation : Single-crystal X-ray diffraction confirms dihedral angle variations (e.g., 5–25°) between imidazole and pyridine rings, altering emission wavelengths. Time-dependent DFT simulations correlate packing arrangements with Stokes shifts .
Q. How are advanced spectroscopic techniques used to resolve structural contradictions?
- Answer : Conflicting data are addressed via:
- 2D NOESY NMR : Validates spatial proximity of acetyl and methyl groups (e.g., cross-peaks at 2.5–3.0 ppm).
- Solid-state NMR : Clarifies hydrogen-bonding networks in polymorphs (e.g., J-coupling constants >8 Hz).
- Transient absorption spectroscopy : Distinguishes ESIPT kinetics (τ = 1–5 ns) from aggregation effects in photophysical studies .
Q. What methodological strategies improve SAR studies for imidazo[1,2-a]pyridines?
- Answer : Key strategies include:
- Combinatorial libraries : Parallel synthesis of 2,3-disubstituted derivatives to map steric/electronic effects.
- Docking simulations : Molecular modeling with kinase domains (e.g., EGFR or CDK2) identifies critical π-stacking interactions (e.g., with Phe82 residue).
- In vitro/in vivo correlation : Use of xenograft models to validate IC₅₀ trends observed in cell-based assays .
Methodological Tables
Table 1 : Optimization of Friedel-Crafts Acylation for this compound
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | AlCl₃ (10 mol%) | 80% → 92% | |
| Solvent | 1,2-DCE | Reduced side products | |
| Temperature | 70°C | Homogeneous phase |
Table 2 : Anticancer Activity of Selected Derivatives
| Compound | Substituents (C-2/C-3) | IC₅₀ (μM, HepG2) | Mechanism | Reference |
|---|---|---|---|---|
| 12b | t-BuNH₂/PhNH₂ | 11 | Membrane destabilization | |
| 10a | -NO₂ (para) | 23 | Steric inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
